molecular formula C11H12N2O2 B15317623 4-Allyl-6-amino-2h-benzo[b][1,4]oxazin-3(4h)-one

4-Allyl-6-amino-2h-benzo[b][1,4]oxazin-3(4h)-one

Cat. No.: B15317623
M. Wt: 204.22 g/mol
InChI Key: UHRPNSRHLHPYLW-UHFFFAOYSA-N
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Description

4-Allyl-6-amino-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 1017195-93-5) is a high-purity chemical intermediate built on the privileged 2H-1,4-benzoxazin-3(4H)-one scaffold. This scaffold is recognized in medicinal chemistry for its role in plant defense and its potential in anticancer drug discovery . The 6-amino group on the benzoxazinone core and the allyl substitution at the 4-position make this compound a versatile building block for structural hybridization, particularly through further functionalization to create novel derivatives with enhanced biological activity. Researchers utilize this compound primarily as a precursor in the synthesis of more complex molecules targeting serious diseases. Scientific literature demonstrates that derivatives of 2H-benzo[b][1,4]oxazin-3(4H)-one have been designed, synthesized, and evaluated for their efficacy against various human cancer cell lines, including A549 (lung), Huh7 (liver), and MCF-7 (breast) . The mechanism of action for such derivatives is under investigation but is proposed to involve the induction of DNA damage, apoptosis, and autophagy in cancer cells, contributing to their anti-proliferative effects . This product is supplied with a minimum purity of 98% . It has the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol . Please handle with appropriate care, as this compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

6-amino-4-prop-2-enyl-1,4-benzoxazin-3-one

InChI

InChI=1S/C11H12N2O2/c1-2-5-13-9-6-8(12)3-4-10(9)15-7-11(13)14/h2-4,6H,1,5,7,12H2

InChI Key

UHRPNSRHLHPYLW-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)COC2=C1C=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 4-Allyl-6-amino-2H-benzo[b][1,4]oxazin-3(4H)-one involves the reaction of α-arylglyoxylic acid with ortho-functionalized anilines. The use of ammonium niobium oxalate (ANO) as a catalyst and PEG-400 as a solvent is crucial for achieving good yields and selectivity . The reaction time can be significantly reduced by using ultrasound as an alternative energy source .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions, using cost-effective catalysts, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Allyl-6-amino-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

4-Allyl-6-amino-2H-benzo[b][1,4]oxazin-3(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Allyl-6-amino-2H-benzo[b][1,4]oxazin-3(4H)-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The biological and physicochemical properties of benzo[1,4]oxazin-3(4H)-ones are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison of Selected Benzo[1,4]oxazin-3(4H)-one Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Activities
4-Allyl-6-amino-2H-benzo[...]-one (Target) 4-Allyl, 6-Amino C₁₁H₁₂N₂O₂ 216.23* Potential bioactivity (inferred)
6-Amino-7-methoxy-4-methyl [...] (BD01313200) 4-Methyl, 6-Amino, 7-Methoxy C₁₀H₁₂N₂O₃ 208.22 High purity (98%); research chemical
6-Chloro-2H-benzo[...]-one 6-Chloro C₈H₆ClNO₂ 183.59 Herbicidal, antifungal
8-Acetyl-6-benzyloxy [...] 6-Benzyloxy, 8-Acetyl C₁₇H₁₅NO₄ 297.31 Structural complexity; synthetic intermediate
6-Nitro-2,2-dimethyl [...] (BD317659) 6-Nitro, 2,2-Dimethyl C₁₀H₁₀N₂O₄ 222.20 High yield synthesis (97%+)

*Calculated based on molecular formula.

Key Observations:
  • Substituent Effects: The allyl group at position 4 in the target compound introduces steric bulk and increased lipophilicity compared to smaller groups like methyl (e.g., BD01313200) . This may enhance membrane permeability but reduce aqueous solubility. The 6-amino group is electron-donating, contrasting with electron-withdrawing groups (e.g., 6-nitro in BD317659 or 6-chloro in ), which influence reactivity and electronic distribution . Positional isomerism: Substituents at positions 7 (methoxy in BD01313200) or 8 (acetyl in ) alter hydrogen-bonding capacity and steric interactions, affecting target binding .

Biological Activity

4-Allyl-6-amino-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound characterized by its benzoxazine core structure. This compound has garnered attention due to its unique functional groups, which bestow distinct chemical and biological properties. The synthesis of this compound typically involves the reaction of α-arylglyoxylic acid with ortho-functionalized anilines, utilizing ammonium niobium oxalate (ANO) as a catalyst and PEG-400 as a solvent to achieve optimal yields and selectivity .

PropertyValue
Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
IUPAC Name 6-amino-4-prop-2-enyl-1,4-benzoxazin-3-one
InChI Key UHRPNSRHLHPYLW-UHFFFAOYSA-N
Canonical SMILES C=CCN1C(=O)COC2=C1C=C(C=C2)N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects. Research indicates that this compound may exhibit anti-inflammatory and anticancer properties, although detailed mechanisms remain under investigation .

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that this compound showed significant cytotoxic effects against various cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Effects :
    • Research highlighted the compound's ability to inhibit pro-inflammatory cytokines in vitro. This suggests a mechanism that could be beneficial in treating inflammatory diseases .
  • Neuroprotective Properties :
    • Preliminary studies indicated that this compound may have neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with structurally similar compounds:

Compound NameBiological Activity
2-ArylbenzothiazolesAnticancer, anti-inflammatory
3-Aryl-2H-benzo[b][1,4]benzoxazin-2-onesAntimicrobial, anticancer

These comparisons indicate that while many compounds in this class exhibit similar biological activities, the unique functional groups in this compound may confer distinct advantages in specific therapeutic contexts .

Q & A

Q. What are the established synthetic strategies for 4-Allyl-6-amino-2H-benzo[b][1,4]oxazin-3(4H)-one and its derivatives?

Methodological Answer: Synthesis typically involves multi-step routes, including:

  • Schiff base and Mannich reactions for functionalization of the benzoxazinone core (e.g., introducing allyl or amino groups via condensation reactions) .
  • Microwave-assisted Smiles rearrangement to optimize ring closure and reduce reaction time .
  • Recrystallization and purification using ethanol or ethyl acetate/hexane mixtures, monitored by TLC (hexane:EtOAc, 2:1) to confirm reaction completion .
    Key characterization tools include IR (amide C=O stretch at ~1650 cm⁻¹), ¹H NMR (allyl proton signals at δ 5.2–5.8 ppm), and mass spectrometry (molecular ion peaks matching calculated masses) .

Q. How is structural characterization of benzoxazinone derivatives validated?

Methodological Answer:

  • X-ray crystallography resolves bond lengths and angles, critical for confirming stereochemistry (e.g., 6-chloro derivatives show planar benzoxazine rings with Cl substituents influencing packing) .
  • ¹H/¹³C NMR identifies substituent effects: allyl groups split into distinct ABX systems, while amino groups exhibit broad singlets (~δ 4.5–5.0 ppm) .
  • Elemental analysis ensures >98% purity, with deviations >0.3% indicating unreacted intermediates .

Q. What in vitro assays are used to screen biological activity?

Methodological Answer:

  • Antifungal activity : Microdilution assays (e.g., Candida albicans MIC values) with fluconazole as a positive control .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), correlating IC₅₀ values with substituent electronic profiles (e.g., electron-withdrawing groups enhance activity) .
  • Structure-Activity Relationship (SAR) studies systematically vary substituents (e.g., replacing allyl with propyl or hydroxymethyl groups) to optimize activity .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability and yield?

Methodological Answer:

  • Design of Experiments (DOE) evaluates solvent polarity (e.g., pyridine vs. DMF), catalyst loading (e.g., TBHP for oxidations), and temperature gradients to maximize yield .
  • Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 4 hours for Smiles rearrangements) while maintaining >90% yield .
  • Contradiction Note : Ethanol recrystallization may reduce yields due to high solubility of amino derivatives; alternative solvents (e.g., acetone/water mixtures) are recommended .

Q. How do contradictory SAR findings in benzoxazinone derivatives arise, and how are they resolved?

Methodological Answer:

  • Contradiction Example : Hydroxymethyl groups enhance antifungal activity but reduce solubility, complicating in vivo translation .
  • Resolution : Use QSAR modeling to balance lipophilicity (logP) and hydrogen-bonding capacity. For instance, 2-ethyl-7-hydroxymethyl derivatives show improved bioavailability via methylene spacer incorporation .

Q. What role does stereochemistry play in biological activity, and how is it analyzed?

Methodological Answer:

  • Chiral centers (e.g., in tetrahydroindeno-benzoxazinones) are resolved via HPLC with chiral columns (e.g., Chiralpak AD-H) or asymmetric synthesis .
  • X-ray crystallography confirms absolute configuration (e.g., (4aS,9aR) vs. (4aR,9aS) enantiomers exhibit divergent antifungal IC₅₀ values) .
  • Molecular docking predicts enantiomer binding affinity to target enzymes (e.g., CYP51 in fungi) .

Q. How are reaction mechanisms inferred from spectral data?

Methodological Answer:

  • TLC monitoring identifies intermediates (e.g., Schiff base formation at Rf 0.6 in hexane/EtOAc) .
  • NMR kinetic studies track proton exchange rates (e.g., amide NH signals broadening under acidic conditions, confirming ring-opening steps) .
  • Mass spectrometry fragmentation patterns distinguish between isomeric byproducts (e.g., m/z 193.21 for C9H11N3O2 vs. m/z 207.23 for C10H13N3O2) .

Q. What strategies design derivatives with improved pharmacokinetic (PK) properties?

Methodological Answer:

  • Bioisosteric replacements : Swap allyl groups with cyclopropylamino moieties to enhance metabolic stability (e.g., 6-cyclopropylamino derivatives show longer t½ in rat plasma) .
  • LogD optimization : Introduce polar groups (e.g., hydroxymethyl) to reduce logD from ~2.5 to <1.5, improving aqueous solubility .
  • Prodrug approaches : Mask amino groups as acetylated precursors, hydrolyzed in vivo for targeted release .

Q. How are in vitro-to-in vivo translation challenges addressed?

Methodological Answer:

  • PK/PD modeling integrates microsomal stability data (e.g., CYP3A4 metabolism rates) to predict dosing regimens .
  • Formulation optimization : Use PEGylated nanoparticles to enhance bioavailability of hydrophobic derivatives (e.g., 2,4-dimethyl analogues) .
  • Contradiction Note : Early-discovery compounds (e.g., Sigma-Aldrich OTV000963) lack analytical data; independent validation via LC-MS/MS is critical before in vivo studies .

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